5-[(3-Chloropyridin-2-yl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(3-Chloro-2-pyridyl)amino]-5-oxopentanoic acid is a chemical compound that features a pyridine ring substituted with a chlorine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-2-pyridyl)amino]-5-oxopentanoic acid typically involves the reaction of 3-chloro-2-aminopyridine with a suitable carboxylic acid derivative. One common method is the condensation reaction between 3-chloro-2-aminopyridine and glutaric anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 5-[(3-Chloro-2-pyridyl)amino]-5-oxopentanoic acid may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloro-2-pyridyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-[(3-Chloro-2-pyridyl)amino]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3-Chloro-2-pyridyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloropyridine: Shares the pyridine ring and chlorine substitution but lacks the carboxylic acid moiety.
3-Chloro-2-aminopyridine: Similar structure but without the extended carbon chain and carboxylic acid group.
Uniqueness
5-[(3-Chloro-2-pyridyl)amino]-5-oxopentanoic acid is unique due to its combination of a pyridine ring with a chlorine atom, an amino group, and a carboxylic acid moiety. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H11ClN2O3 |
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Molecular Weight |
242.66 g/mol |
IUPAC Name |
5-[(3-chloropyridin-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-3-2-6-12-10(7)13-8(14)4-1-5-9(15)16/h2-3,6H,1,4-5H2,(H,15,16)(H,12,13,14) |
InChI Key |
HULMCBTXJBTQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)CCCC(=O)O)Cl |
Origin of Product |
United States |
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